(2-Trimethylsilyl-4-furyl)methanol
Description
(2-Trimethylsilyl-4-furyl)methanol is a furan-derived alcohol substituted with a trimethylsilyl (TMS) group at the 2-position of the furan ring. Such compounds are often explored in organic synthesis for their utility as intermediates in pharmaceuticals, agrochemicals, or functional materials. However, none of the provided evidence sources directly reference this compound, limiting the ability to discuss its specific synthesis, applications, or biological activity.
Properties
Molecular Formula |
C8H14O2Si |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
(5-trimethylsilylfuran-3-yl)methanol |
InChI |
InChI=1S/C8H14O2Si/c1-11(2,3)8-4-7(5-9)6-10-8/h4,6,9H,5H2,1-3H3 |
InChI Key |
GSMUPTHGSLMVML-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CO1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on (2-Trimethylsilyl-4-furyl)methanol are absent from the evidence, general comparisons can be inferred based on structural analogs:
a. Furan Methanol Derivatives
- 5-Nitro-2-furanmethandiol diacetate (): Unlike the TMS-substituted compound, this nitrofuran derivative lacks silicon-based substituents. TMS) critically influences biological effects.
- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide (): This compound, containing a nitrofuryl-thiazole backbone, induced mammary, kidney, and intestinal tumors in rats. The hydrazine and thiazole moieties likely contribute to its carcinogenicity, highlighting how heterocyclic appendages (absent in the TMS-furan methanol) drive toxicity .
b. Silicon-Substituted Compounds
- Trimethylsilyl (TMS) groups are commonly used to protect alcohols or modulate reactivity. For example, in , boronic acid derivatives with pinacol protection were synthesized. While unrelated to the TMS-furan methanol, this underscores the role of silicon in stabilizing intermediates during synthesis .
c. Methanol-Containing Compounds
- compared methanol preservation methods for volatile organic compounds (VOCs). Though unrelated structurally, it highlights methanol’s role as a solvent and stabilizer. The TMS group in this compound may reduce volatility compared to simpler alcohols like methanol .
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